1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid
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Overview
Description
1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid is a complex organic compound with the molecular formula C21H37N3O5. This compound is a derivative of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid involves multiple stepsThe reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced analytical techniques, such as HPLC and NMR, ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions typically occur under controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. As a derivative of Lisinopril, it may inhibit the angiotensin-converting enzyme (ACE), leading to reduced production of angiotensin II and subsequent vasodilation . This mechanism helps in lowering blood pressure and improving heart function .
Comparison with Similar Compounds
Similar Compounds
Lisinopril: The parent compound, used as an ACE inhibitor in the treatment of hypertension and heart failure.
Enalapril: Another ACE inhibitor with a similar mechanism of action but different chemical structure.
Ramipril: An ACE inhibitor with a longer duration of action compared to Lisinopril.
Uniqueness
1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid is unique due to its specific structure and role as an impurity in Lisinopril formulations. Its presence can affect the stability and efficacy of the pharmaceutical product, making it an important compound for quality control and regulatory compliance .
Properties
Molecular Formula |
C21H37N3O5 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-[6-amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H37N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h15-18,23H,1-14,22H2,(H,26,27)(H,28,29) |
InChI Key |
QYSKCMYFYQRFSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(C(=O)O)NC(CCCCN)C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
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